Cas no 842968-42-7 (3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide)

3-(5-Methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide is a synthetic organic compound featuring a furan-thiazole hybrid scaffold. Its structure combines a 5-methylfuran moiety linked via a propanamide bridge to a substituted thiazole ring, which is further functionalized with a 3-methylbenzyl group. This compound is of interest in medicinal chemistry due to its potential as a bioactive intermediate, particularly in the development of enzyme inhibitors or receptor modulators. The presence of both heterocyclic systems enhances its binding affinity and selectivity, while the methyl substituents contribute to improved metabolic stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery.
3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide structure
842968-42-7 structure
商品名:3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide
CAS番号:842968-42-7
MF:C19H20N2O2S
メガワット:340.439303398132
CID:6256103
PubChem ID:1095929

3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide 化学的及び物理的性質

名前と識別子

    • 3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide
    • SR-01000368389
    • F1736-0148
    • 3-(5-METHYLFURAN-2-YL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROPANAMIDE
    • N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
    • AKOS000627782
    • SR-01000368389-1
    • N-(5-(3-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide
    • 842968-42-7
    • NSC-793595
    • 3-(5-methylfuran-2-yl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide
    • NSC793595
    • インチ: 1S/C19H20N2O2S/c1-13-4-3-5-15(10-13)11-17-12-20-19(24-17)21-18(22)9-8-16-7-6-14(2)23-16/h3-7,10,12H,8-9,11H2,1-2H3,(H,20,21,22)
    • InChIKey: FLCSWZFQFSWVLK-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NC=C1CC1C=CC=C(C)C=1)NC(CCC1=CC=C(C)O1)=O

計算された属性

  • せいみつぶんしりょう: 340.12454906g/mol
  • どういたいしつりょう: 340.12454906g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 420
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1736-0148-2μmol
3-(5-methylfuran-2-yl)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}propanamide
842968-42-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1736-0148-5μmol
3-(5-methylfuran-2-yl)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}propanamide
842968-42-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1736-0148-2mg
3-(5-methylfuran-2-yl)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}propanamide
842968-42-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1736-0148-5mg
3-(5-methylfuran-2-yl)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}propanamide
842968-42-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1736-0148-1mg
3-(5-methylfuran-2-yl)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}propanamide
842968-42-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1736-0148-4mg
3-(5-methylfuran-2-yl)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}propanamide
842968-42-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1736-0148-3mg
3-(5-methylfuran-2-yl)-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}propanamide
842968-42-7 90%+
3mg
$63.0 2023-05-17

3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide 関連文献

3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamideに関する追加情報

Comprehensive Overview of 3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide (CAS No. 842968-42-7)

The compound 3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide (CAS No. 842968-42-7) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. With its intricate heterocyclic framework, this compound is often studied for its potential biological activities and pharmacological properties. Researchers are particularly interested in its molecular interactions and binding affinities, which make it a promising candidate for further investigation.

One of the key features of 3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide is its hybrid structure, combining a furan ring and a thiazole moiety. These heterocyclic compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the methylphenyl group further enhances its lipophilicity, which can influence its bioavailability and metabolic stability. Such characteristics are critical in the design of small-molecule drugs and therapeutic agents.

In recent years, the scientific community has shown growing interest in furan-thiazole hybrids, as evidenced by the surge in publications and patents. This trend aligns with the broader focus on multi-target drug design and polypharmacology, where compounds like 3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide are explored for their ability to modulate multiple biological pathways. The compound's CAS No. 842968-42-7 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies.

From a synthetic perspective, the preparation of 3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide involves multi-step organic synthesis, often employing amide coupling and cyclization reactions. Researchers optimize these protocols to achieve high yields and purity, which are essential for subsequent biological testing. The compound's spectroscopic data (e.g., NMR, MS) are well-documented, aiding in its identification and characterization.

Beyond its chemical attributes, 3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide is often discussed in the context of drug repurposing and computational chemistry. Advanced techniques like molecular docking and QSAR modeling are used to predict its interactions with target proteins. These in silico approaches are complemented by in vitro assays to validate its efficacy and safety profiles.

The compound's potential applications extend to neurodegenerative diseases, inflammatory disorders, and metabolic syndromes, areas where heterocyclic scaffolds have shown promise. For instance, the thiazole ring is a common motif in kinase inhibitors, while the furan moiety is associated with antioxidant and anti-inflammatory effects. Such dual functionality makes CAS No. 842968-42-7 a compelling subject for interdisciplinary research.

In conclusion, 3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide represents a fascinating example of modern medicinal chemistry. Its structural complexity and biological potential underscore the importance of continued exploration. As the demand for novel therapeutics grows, compounds like this will remain at the forefront of drug discovery efforts, offering new avenues for addressing unmet medical needs.

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